molecular formula C13H9BBrF4NS B3043132 3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate CAS No. 74325-34-1

3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate

Cat. No.: B3043132
CAS No.: 74325-34-1
M. Wt: 378 g/mol
InChI Key: DZENCUWIJLINHH-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate is a heterocyclic compound that contains a pyridine ring fused with a thiazole ring, and a bromophenyl group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate typically involves the reaction of 4-bromobenzaldehyde with 2-aminopyridine and elemental sulfur in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The resulting product is then treated with tetrafluoroboric acid to obtain the tetrafluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under reflux conditions in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell death . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Another thiazole derivative with similar biological activities.

    5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: A compound with a thiazole ring and similar chemical properties.

Uniqueness

3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate is unique due to its fused pyridine-thiazole ring system, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-bromophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrNS.BF4/c14-11-6-4-10(5-7-11)12-9-16-13-3-1-2-8-15(12)13;2-1(3,4)5/h1-9H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZENCUWIJLINHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=[N+]2C(=C1)SC=C2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BBrF4NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate
Reactant of Route 2
3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate
Reactant of Route 3
3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate
Reactant of Route 4
3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate
Reactant of Route 5
3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate
Reactant of Route 6
3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate

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